2,6-Difluoro-4-formylbenzoic acid

Übersicht

Beschreibung

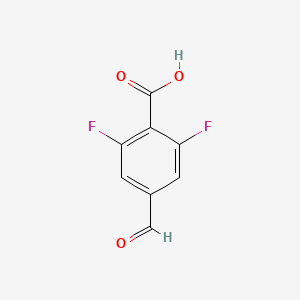

2,6-Difluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol . This compound is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-formylbenzoic acid typically involves the fluorination of 4-formylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluoro-4-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: 2,6-Difluoro-4-carboxybenzoic acid.

Reduction: 2,6-Difluoro-4-hydroxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,6-Difluoro-4-formylbenzoic acid has the molecular formula and features a formyl group attached to a benzoic acid structure. The presence of fluorine atoms enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in chemical synthesis.

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

This compound is utilized as a reagent in the synthesis of various bioactive compounds, particularly those targeting EP1 receptors, which are implicated in several physiological processes. For example, derivatives synthesized from this compound have shown potential in treating gastrointestinal disorders and urinary tract diseases .

Case Study: EP1 Receptor Ligands

- Objective: Develop ligands for EP1 receptors.

- Methodology: Use this compound as a precursor for synthesizing hexahydropyran[3,2-c]quinoline derivatives.

- Results: These derivatives exhibited significant biological activity, suggesting therapeutic potential in managing conditions like dysmenorrhea and preterm labor .

2. Histone Deacetylase Inhibitors

Recent research has highlighted the role of this compound in developing selective histone deacetylase inhibitors. These compounds are crucial in cancer therapy as they can influence gene expression by altering histone acetylation patterns.

Case Study: HDAC Inhibitors

- Objective: Design potent HDAC inhibitors.

- Findings: Compounds derived from this compound demonstrated improved potency against HDAC6, with IC50 values indicating effective inhibition at low concentrations .

Material Science Applications

1. Synthesis of Metal-Organic Frameworks (MOFs)

The compound has been explored for synthesizing metal-organic frameworks due to its ability to form stable coordination complexes.

Data Table: MOF Synthesis Using this compound

| Reaction Conditions | Yield (%) | Product Description |

|---|---|---|

| Room Temperature with Sodium Hydroxide | 100% | Sodium 2,6-difluorobenzoate as an off-white solid |

| Ethanol-Water Mixture (5:1) | 90% | Stable MOF structure with potential applications in gas storage |

Summary of Findings

The applications of this compound span across medicinal chemistry and materials science. Its role as a precursor for bioactive compounds and its utility in synthesizing advanced materials like metal-organic frameworks highlight its versatility.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-formylbenzoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with biological targets. The formyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

2,6-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

4-Formylbenzoic acid: Lacks the fluorine atoms, resulting in different reactivity and properties.

3,4-Difluorobenzoic acid: Has fluorine atoms in different positions, leading to variations in chemical behavior.

Uniqueness: 2,6-Difluoro-4-formylbenzoic acid is unique due to the combination of fluorine atoms and a formyl group on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Biologische Aktivität

2,6-Difluoro-4-formylbenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances its reactivity and interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological applications.

- Molecular Formula : CHFO

- Molecular Weight : 192.11 g/mol

- Melting Point : Data not specified in the sources.

- Chemical Structure : The compound features a formyl group (-CHO) and two fluorine atoms attached to the benzene ring, which contributes to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms enhance the compound's electrophilicity. This dual functionality allows it to act as a versatile intermediate in organic synthesis and as a potential pharmacophore in drug development .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : One study demonstrated that certain derivatives showed potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The introduction of different substituents on the aromatic ring was found to modulate this activity effectively .

| Derivative | Target Bacteria | Activity |

|---|---|---|

| Ethyl derivative | Staphylococcus aureus | Strong antibacterial |

| Methyl derivative | Escherichia coli | Moderate antibacterial |

Enzymatic Studies

This compound has been utilized as a molecular probe in enzymatic studies, particularly with transketolase, an enzyme involved in carbohydrate metabolism. Research has shown that the presence of electron-withdrawing groups like fluorine increases the reactivity of aromatic aldehydes with transketolase, providing insights into enzyme-substrate interactions .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound revealed that modifications significantly enhanced their antibacterial properties. The ethyl derivative was particularly effective against multiple bacterial strains, suggesting a promising avenue for developing new antibacterial agents.

Case Study 2: Use as a Molecular Probe

In another investigation, researchers employed this compound to explore its interaction with transketolase. By modifying the structure and observing changes in reactivity, they identified key structural features that influence enzyme activity. This research underlines the compound's utility in biochemical applications beyond traditional drug development.

Eigenschaften

IUPAC Name |

2,6-difluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZZMQQMBLSIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300135 | |

| Record name | 2,6-Difluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242070-98-9 | |

| Record name | 2,6-Difluoro-4-formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.